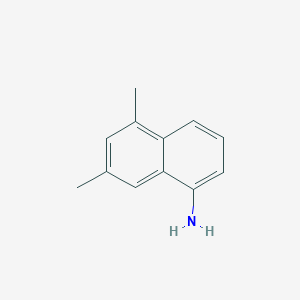

(S)-6-Chloronicotine

説明

(S)-6-Chloronicotine is a compound related to 6-chloronicotinic acid (6-CNA), which has been studied for its various properties and behaviors in different environments. While the provided papers do not directly discuss (S)-6-Chloronicotine, they provide insights into the closely related compound 6-CNA, which can be informative for understanding the characteristics of (S)-6-Chloronicotine.

Synthesis Analysis

The synthesis of various substituted derivatives of 6-chloronicotine has been achieved in a regioselective manner, yielding moderate to high yields. This indicates that (S)-6-Chloronicotine can serve as a versatile starting material for the synthesis of a range of compounds, which could be of interest in pharmaceutical or agrochemical applications .

Molecular Structure Analysis

The molecular structure of 6-chloronicotinic acid, a compound closely related to (S)-6-Chloronicotine, has been analyzed through various techniques. The title compound forms centrosymmetric dimers via intermolecular hydrogen bonds, and weak Cl…Cl interactions further bridge these dimers into infinite chains . This information can be useful in predicting the behavior of (S)-6-Chloronicotine in solid-state forms.

Chemical Reactions Analysis

The degradation of 6-chloronicotinic acid, which is a degradation product of neonicotinoid insecticides, has been studied under photolytic and photocatalytic conditions. While photolytic degradation showed no significant change, photocatalytic degradation using titanium dioxide led to a first-order kinetic reaction, indicating that (S)-6-Chloronicotine could potentially undergo similar degradation pathways in the environment .

Physical and Chemical Properties Analysis

The solid-liquid equilibrium behavior of 6-CNA in various solvents has been thoroughly investigated, providing insights into its solubility and the factors affecting it, such as solvent polarity and hydrogen bonding. These studies are crucial for understanding the dissolution and application of (S)-6-Chloronicotine in different media .

The vibrational spectra of 6-CNA have been recorded and analyzed, offering a detailed look at the molecular vibrations and conformations. This information is essential for the characterization of (S)-6-Chloronicotine and can aid in the identification and quality control of the compound .

科学的研究の応用

Molecular Structure and Vibrational Analysis : A study by Karabacak & Kurt (2008) explored the molecular structure and vibrations of 6-chloronicotinic acid. They used Fourier transform infrared and Raman spectra for the analysis, providing insights into the conformers and vibrations of the molecule.

Solubility and Thermodynamics : Research by Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents. Their findings contribute to understanding the solubility and thermodynamics of the compound in different environments.

Regioselective Substitution : Wagner & Comins (2006) conducted a study on regioselective substitution of (S)-6-Chloronicotine. They synthesized various substituted derivatives of the compound, which has implications for chemical synthesis and pharmaceutical applications. Read more.

Photocatalytic Degradation : A study by Žabar et al. (2011) described the photolytic and photocatalytic degradation of 6-chloronicotinic acid. This research is crucial for understanding the environmental impact and degradation pathways of the compound.

Electrochemical Behavior : Montoya, Pintado & Mellado (2011) examined the electrochemical behavior of 6-chloronicotinic acid on mercury electrodes. Their findings provide insights into the electroreduction and dissociation processes of the compound. Learn more.

Biodegradation by Microorganisms : Shettigar et al. (2012) identified a bacterium that can mineralize 6-chloronicotinic acid. This discovery has implications for bioremediation and the understanding of microbial interactions with environmental contaminants. Full study.

Toxicity and Environmental Impact : Research on the comparative toxicity of 6-chloronicotinic acid to non-target aquatic organisms was conducted by Malev et al. (2012). This study is essential for understanding the ecological risks associated with the compound.

特性

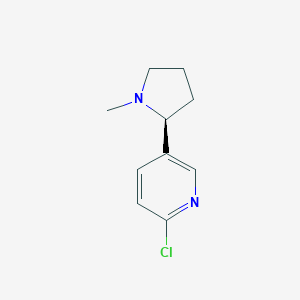

IUPAC Name |

2-chloro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVOLGNZRGLPIU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442718 | |

| Record name | 6-Chloronicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112091-17-5 | |

| Record name | 6-Chloronicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloronicotine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT5WAL3YF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (S)-6-chloronicotine a valuable starting material in organic synthesis?

A1: (S)-6-Chloronicotine is a particularly useful building block for synthesizing various substituted nicotine analogs. Its value lies in the regioselective functionalization it offers. [, ] Researchers have successfully demonstrated the ability to introduce different substituents at the 2-, 4-, and 5-positions of the pyridine ring, while the chlorine atom at the 6-position remains intact. [, ] This regioselectivity allows chemists to access a diverse range of structurally related compounds for exploring structure-activity relationships. []

Q2: What types of reactions have been employed to modify (S)-6-chloronicotine?

A2: A key reaction reported in the literature is the copper-mediated cross-coupling reaction. [] This method enables the introduction of amide groups at the C-4 position of the pyridine ring in (S)-6-chloronicotine. [] The success of this reaction highlights the potential of using transition metal-catalyzed reactions to further diversify the range of substituents that can be incorporated into the (S)-6-chloronicotine scaffold.

Q3: Beyond direct modifications, how else has (S)-6-chloronicotine been utilized?

A3: (S)-6-chloronicotine serves as a precursor for generating chiral amino alcohols. [, , ] These amino alcohols, derived from (S)-6-chloronicotine, have shown promise as catalysts in asymmetric synthesis. [, , ] This application underscores the potential of (S)-6-chloronicotine as a starting point for creating valuable chiral ligands and catalysts for enantioselective transformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)